Optimal Lipophilicity for Membrane Permeability
4-Ethoxy-4-oxo-3-phenylbutanoic acid exhibits a calculated LogP in the range of 1.87–2.24 (depending on estimation method), which lies between the values observed for the corresponding methyl ester (LogP ~1.42) [1] and butyl ester (LogP ~3.19) [2]. This intermediate lipophilicity suggests a more balanced profile for passive membrane diffusion and aqueous solubility compared to the more polar methyl analog or the more hydrophobic butyl variant, potentially reducing the need for formulation adjustments during early biological evaluation.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.87–2.24 (calculated) |
| Comparator Or Baseline | 4-Methoxy-4-oxo-3-phenylbutanoic acid (LogP ~1.42); 4-Butoxy-4-oxo-3-phenylbutanoic acid (LogP ~3.19) |
| Quantified Difference | ~0.5–0.8 log units higher than methyl ester; ~1.0–1.3 log units lower than butyl ester |
| Conditions | In silico prediction (ALOGPS, ChemAxon, or similar) |
Why This Matters
A ~0.5 log unit increase in LogP can translate to a 3-fold increase in membrane permeability, directly influencing cellular uptake and bioavailability in cell-based assays.
- [1] ChemSrc. (2017). 4-Methoxy-4-oxo-3-phenylbutanoic acid – Calculated LogP (1.4179). View Source
- [2] ChemSrc. (2018). 4-Butoxy-4-oxo-3-phenylbutanoic acid – Calculated LogP (3.19). View Source
